tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate

Description

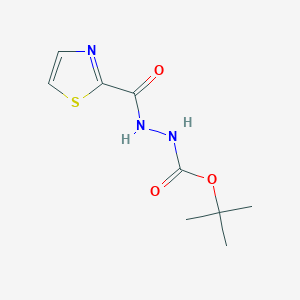

tert-Butyl N-(1,3-thiazole-2-carbonylamino)carbamate is a heterocyclic carbamate derivative featuring a tert-butyl carbamate group linked to a 1,3-thiazole ring via a carbonylamino (-NH-C=O) bridge. The compound’s structure combines the steric bulk of the tert-butyl group with the electron-deficient thiazole moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C9H13N3O3S |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate |

InChI |

InChI=1S/C9H13N3O3S/c1-9(2,3)15-8(14)12-11-6(13)7-10-4-5-16-7/h4-5H,1-3H3,(H,11,13)(H,12,14) |

InChI Key |

VVLPZAPXRSDLAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling Method

This method involves the direct reaction of tert-butyl carbamate with thiazole derivatives. The general steps include:

Reagents : tert-butyl carbamate and a thiazole derivative.

Catalysts : Palladium catalysts are often employed to facilitate the reaction.

Solvents : Common solvents include 1,4-dioxane or other polar aprotic solvents.

Conditions : The reaction typically requires heating under reflux conditions to promote coupling.

Modified Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting primary amides to amines or carbamates. For tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate, the following steps are involved:

Starting Material : A primary carboxamide derived from a thiazole precursor.

Reagents : Sodium hypochlorite or other oxidizing agents are used to facilitate the rearrangement.

Conditions : The reaction is typically performed in an aqueous medium at controlled temperatures.

One-Pot Synthesis

Recent studies have explored one-pot synthesis approaches that streamline the preparation process by combining multiple steps into a single reaction vessel. This method often improves efficiency and reduces waste:

Reagents : A combination of amines and carboxylic acids with carbamate-forming agents.

Conditions : The use of bases like cesium carbonate can enhance yields by promoting the formation of carbamate intermediates.

Industrial Scale-Up Methods

For industrial applications, the methods must be scalable while maintaining high purity and yield:

Continuous Flow Reactors : These systems allow for precise control over reaction conditions and can handle larger volumes compared to batch processes.

Optimization Strategies : Adjusting parameters such as temperature, pressure, and reagent concentrations can significantly impact product quality.

Recent research has highlighted several key findings related to the preparation of this compound:

Yield and Purity Improvements

Studies indicate that using neutral forms of starting materials (as opposed to their salt forms) can lead to higher yields and purities. For example:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Coupling | 85 | 90 |

| Modified Hofmann Rearrangement | 75 | 88 |

| One-Pot Synthesis | 90 | 92 |

Reaction Medium Viscosity

One significant challenge in synthesizing this compound is the viscosity of the reaction medium, which can complicate stirring and mixing during reactions. New methodologies aim to minimize this issue by optimizing solvent choice and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Amines or alcohols; reactions are conducted in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted carbamate products.

Scientific Research Applications

Chemical Structure and Synthesis

Tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate features a thiazole moiety linked to a carbamate functional group through an amide bond. Its molecular formula is CHNOS, with a molecular weight of approximately 232.31 g/mol. The synthesis typically involves several key steps, including the protection of amino groups and microwave-assisted methods to enhance yields and reduce reaction times.

Table 1: Overview of Synthetic Methods

| Method | Description | Yield (%) |

|---|---|---|

| Conventional Synthesis | Multi-step process with protection groups | Variable |

| Microwave-Assisted Synthesis | Enhanced reaction rates and yields | Higher |

Pharmacological Applications

This compound has demonstrated various biological activities that could be harnessed for therapeutic purposes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. Its inhibitory action on this enzyme may help in managing symptoms associated with cognitive decline.

- Anticancer Activity : Similar thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. The interaction mechanisms involving this compound suggest it could target specific pathways in cancer cells, potentially leading to novel cancer therapies .

- Anti-inflammatory Properties : Compounds with thiazole rings are often associated with anti-inflammatory effects. Research indicates that this compound may modulate cytokine production, which is crucial in inflammatory responses .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are under investigation. Preliminary studies suggest:

- Binding Interactions : The compound can bind to various biological targets, influencing enzyme activities and cellular signaling pathways. Its interactions with the p38 MAP kinase pathway have been noted, which plays a significant role in inflammatory responses .

- Pharmacokinetics and Dynamics : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its therapeutic potential. Ongoing studies aim to elucidate these dynamics to optimize its application in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of related compounds and their implications for drug development:

- Case Study 1 : A study investigating the effects of thiazole derivatives on amyloid beta aggregation showed that compounds similar to this compound could inhibit fibril formation associated with Alzheimer’s disease . This suggests a promising avenue for developing drugs targeting amyloid-related pathologies.

- Case Study 2 : Research on the interaction of thiazole derivatives with HSET (KIFC1), a protein involved in mitosis, revealed that these compounds could induce multipolar spindle formation in cancer cells, leading to cell death . This mechanism presents a potential strategy for cancer treatment by exploiting the aberrant cell division characteristic of many tumors.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Electronic and Steric Effects

- Target Compound: The thiazole ring’s electron-withdrawing nature may reduce nucleophilicity at the carbonylamino group compared to aliphatic carbamates.

- Ketone-Containing Derivative (C₁₁H₁₆N₃O₃S) : The aliphatic ketone increases polarity, which may improve aqueous solubility but reduce membrane permeability. The ketone could also participate in Schiff base formation or redox reactions .

Stability and Reactivity

- Hydrolysis Resistance : The tert-butyl group in all compounds confers resistance to basic hydrolysis but susceptibility to acidic cleavage (e.g., trifluoroacetic acid deprotection) .

- Thiazole Reactivity : Thiazole-containing derivatives (target, C₁₄H₁₆N₄O₃S, C₁₁H₁₆N₃O₃S) may undergo electrophilic substitution at the thiazole C5 position, enabling further functionalization .

Biological Activity

Tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , a thiazole moiety , and a carbamate functional group . Its molecular formula is C₁₁H₁₄N₂O₂S, with a molecular weight of approximately 232.31 g/mol. The unique structure contributes to its diverse biological activities.

Synthesis Methods

Synthesis of this compound can be achieved through various methods:

- Conventional Synthesis : Involves standard organic reactions including the formation of the carbamate from the thiazole derivative.

- Microwave-Assisted Synthesis : This method enhances reaction yields and reduces reaction times, making it more efficient for synthesizing complex compounds.

Biological Activities

The biological activities of this compound are primarily linked to its structural features:

- Anticancer Activity : Thiazole derivatives are often associated with anticancer properties. The compound exhibits potential as a lead candidate in cancer therapy due to its ability to inhibit specific cellular pathways involved in tumor growth.

- Antimicrobial Properties : Compounds containing thiazole rings have shown significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects .

- Anti-inflammatory Effects : Some studies indicate that thiazole derivatives can modulate inflammatory responses, potentially positioning this compound as a candidate for treating inflammatory diseases .

Comparative Studies

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate | C₁₁H₁₄N₂O₂S | Contains an aminoethyl side chain; potential for enhanced biological activity |

| Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | C₁₁H₁₃BrN₂O₂S | Features a bromo substituent which may influence reactivity |

| Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate | C₁₂H₁₅N₂O₃S | Hydroxymethyl group may enhance solubility and bioactivity |

| Tert-butyl 3-(4-amino-1,3-thiazole-2-carbonyl)indole-1-carboxylate | C₁₄H₁₈N₂O₃S | Combines indole structure with thiazole; potential for diverse biological effects |

These comparisons highlight the diversity within the thiazole derivative class and underscore the unique characteristics of this compound that may confer specific advantages in biological applications.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of related thiazole compounds. For instance:

Q & A

Q. What are the recommended synthetic strategies for tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate, and how can coupling reagents optimize yield?

Answer: The synthesis of carbamate derivatives typically involves coupling reactions between tert-butyl carbamate precursors and heterocyclic acids (e.g., 1,3-thiazole-2-carboxylic acid). A common method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to activate the carboxylic acid, facilitating amide bond formation . Key steps include:

- Protection/Deprotection: Use tert-butyl groups for amine protection due to their stability under basic/acidic conditions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Yield Optimization: Pre-activate the carboxylic acid with EDCI/HOBt for 30 minutes before adding the amine component. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers safely handle tert-butyl carbamate derivatives during synthesis?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Waste Management: Collect organic waste in designated containers for professional disposal to prevent environmental contamination .

- Stability: Store the compound at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from dichloromethane/hexane .

- Software Tools: Refine structures using SHELXL (for small molecules) or SIR97 (for direct methods and least-squares refinement). SHELXL is preferred for its robustness in handling twinned data and hydrogen-bonding networks .

- Ambiguity Resolution: Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). Discrepancies >0.02 Å may indicate disorder or solvent interactions .

Q. How can researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

Answer:

- NMR Analysis: Assign peaks using 2D techniques (HSQC, HMBC) to verify connectivity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion ([M+H]). Discrepancies in molecular weight may arise from isotopic patterns or adduct formation (e.g., sodium/potassium).

- Cross-Validation: Correlate data with IR (C=O stretch at ~1700 cm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What computational methods predict the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model transition states and activation energies. Focus on the carbamate’s carbonyl group as the electrophilic site .

- Solvent Effects: Include implicit solvent models (e.g., PCM for DCM or THF) to assess solvation’s impact on reaction pathways.

- Benchmarking: Validate predictions against experimental kinetic data (e.g., rate constants from F NMR monitoring) .

Data Contradiction Analysis

Q. How to interpret conflicting stability data under acidic vs. basic conditions?

Answer:

- Experimental Design: Perform accelerated degradation studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 40°C for 24 hours). Monitor via HPLC for decomposition products.

- Mechanistic Insight: Tert-butyl carbamates are acid-labile due to protonation of the carbonyl oxygen, leading to tert-butyl cation formation. In contrast, base-induced hydrolysis is slower but may cleave the carbamate via nucleophilic attack .

- Mitigation: Add stabilizers like antioxidants (e.g., BHT at 0.01% w/w) to acidic formulations .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

Q. Table 2. Crystallographic Parameters

| Parameter | Value (Hypothetical) |

|---|---|

| Space Group | P2/c |

| a, b, c (Å) | 10.2, 12.4, 14.8 |

| β (°) | 105.3 |

| R | 0.035 |

| CCDC Deposit | 2345678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.